

Spectroscopic Analysis of Methyl 4-acetamido-5-bromo-2-methoxybenzoate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 4-acetamido-5-bromo-2-methoxybenzoate*

Cat. No.: *B194757*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-acetamido-5-bromo-2-methoxybenzoate** (CAS No: 4093-34-9). The following sections detail its predicted Nuclear Magnetic Resonance (NMR) spectra, alongside generalized experimental protocols for NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The quantitative spectroscopic data for **Methyl 4-acetamido-5-bromo-2-methoxybenzoate** is summarized in the tables below. It is important to note that the NMR data presented is predicted and awaits experimental verification.

Table 1: Predicted ^1H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.2	Singlet	1H	Ar-H
~7.6	Singlet	1H	Ar-H
~3.9	Singlet	3H	OCH ₃ (ester)
~3.8	Singlet	3H	OCH ₃ (ether)
~2.2	Singlet	3H	C(O)CH ₃
~8.5	Singlet	1H	NH

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)	Assignment
~168	C=O (ester)
~165	C=O (amide)
~155	Ar-C
~140	Ar-C
~135	Ar-C
~115	Ar-C
~110	Ar-C
~105	Ar-C
~52	OCH ₃ (ester)
~56	OCH ₃ (ether)
~25	C(O)CH ₃

Table 3: Anticipated IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
3300-3100	N-H Stretch (Amide)
3000-2850	C-H Stretch (Aromatic & Aliphatic)
~1720	C=O Stretch (Ester)
~1680	C=O Stretch (Amide I)
~1600, ~1480	C=C Stretch (Aromatic)
~1250	C-O Stretch (Ester & Ether)
800-600	C-Br Stretch

Table 4: Mass Spectrometry Data

m/z	Interpretation
301/303	[M] ⁺ / [M+2] ⁺ (Molecular ion peak with bromine isotope pattern)
270/272	[M - OCH ₃] ⁺
242/244	[M - COOCH ₃] ⁺
200/202	[M - COOCH ₃ - C ₂ H ₂ O] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: A sample of approximately 5-10 mg of **Methyl 4-acetamido-5-bromo-2-methoxybenzoate** is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-

d (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6), within a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

- **Instrumentation:** The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.
- **^1H NMR Acquisition:** Proton NMR spectra are recorded using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used, and a significantly larger number of scans is required due to the low natural abundance of the ^{13}C isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation:** As a solid compound, the sample can be prepared using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** An FT-IR spectrometer is used for analysis.
- **Data Acquisition:** A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded, typically over a range of 4000 to 400 cm^{-1} .
- **Data Analysis:** The resulting spectrum shows the percentage of transmittance versus wavenumber. The absorption bands are analyzed to identify the characteristic vibrations of the functional groups.

Mass Spectrometry (MS)

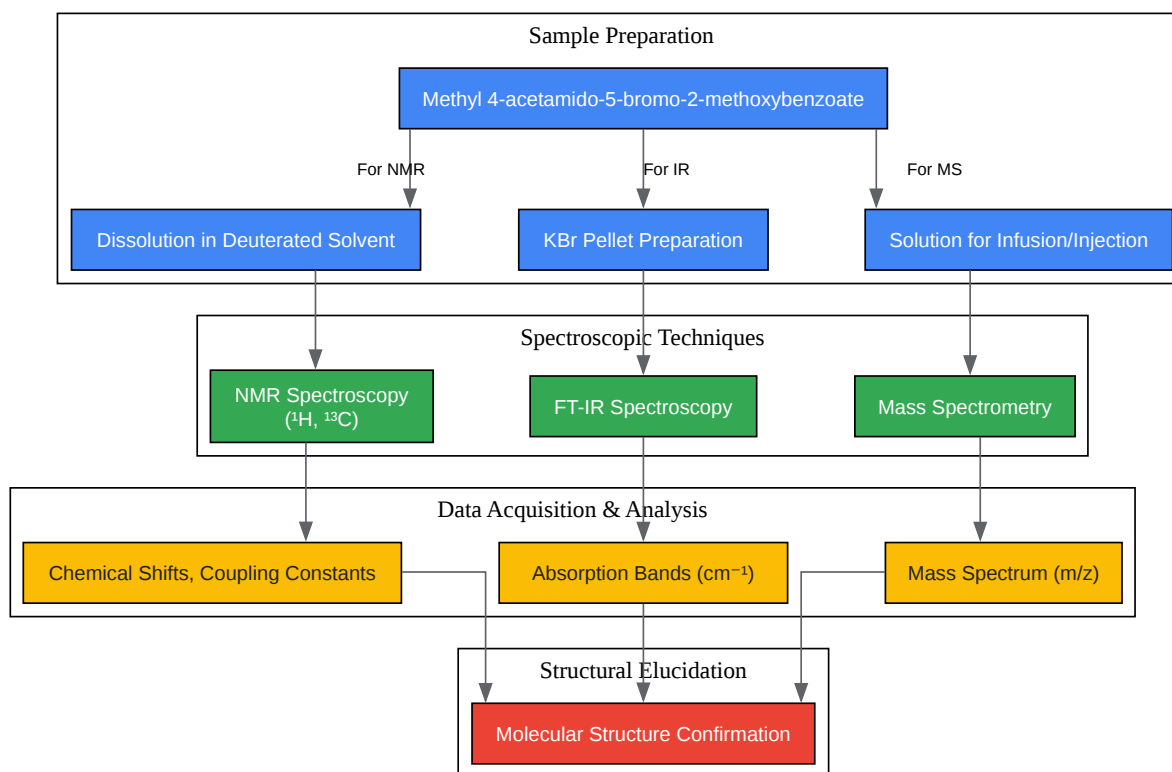
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- **Ionization:** An ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI) is used to generate charged molecular ions and fragment ions.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The presence of a bromine atom is expected to produce a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis.



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Caption: Workflow of Spectroscopic Analysis.

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